pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH

Beschreibung

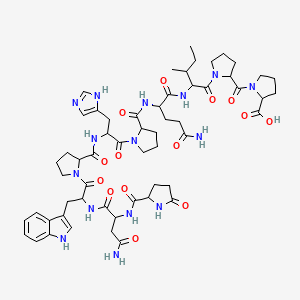

The compound pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH is a peptide with the molecular formula C57H77N15O14 and a molecular weight of 1196.31 g/mol . This peptide is composed of a sequence of amino acids, including pyroglutamic acid (pGlu), asparagine (Asn), tryptophan (Trp), proline (Pro), histidine (His), glutamine (Gln), and isoleucine (Ile). The structure and properties of this compound make it of interest in various fields of scientific research.

Eigenschaften

Molekularformel |

C57H77N15O14 |

|---|---|

Molekulargewicht |

1196.3 g/mol |

IUPAC-Name |

1-[1-[2-[[5-amino-2-[[1-[2-[[1-[2-[[4-amino-4-oxo-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C57H77N15O14/c1-3-30(2)47(56(84)71-22-8-14-42(71)55(83)72-23-9-15-43(72)57(85)86)68-49(77)36(16-18-44(58)73)64-51(79)40-12-6-21-70(40)54(82)39(25-32-28-60-29-62-32)67-52(80)41-13-7-20-69(41)53(81)38(24-31-27-61-34-11-5-4-10-33(31)34)66-50(78)37(26-45(59)74)65-48(76)35-17-19-46(75)63-35/h4-5,10-11,27-30,35-43,47,61H,3,6-9,12-26H2,1-2H3,(H2,58,73)(H2,59,74)(H,60,62)(H,63,75)(H,64,79)(H,65,76)(H,66,78)(H,67,80)(H,68,77)(H,85,86) |

InChI-Schlüssel |

FCNFVZKCSNGFBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CN=CN4)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C8CCC(=O)N8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-Prolin-OH: kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophan-(Trp)-Rest kann zu Kynurenin oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können durch andere Aminosäuren durch Peptidbindungsbildung substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie oder .

Reduktion: Reagenzien wie oder .

Substitution: Kupplungsreagenzien wie und .

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Kynurenin aus Tryptophan.

Reduktion: Bildung von freien Thiolen aus Disulfidbrücken.

Substitution: Bildung von modifizierten Peptiden mit unterschiedlichen Aminosäuresequenzen.

Analyse Chemischer Reaktionen

Types of Reactions

pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH: can undergo various chemical reactions, including:

Oxidation: The tryptophan (Trp) residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Reagents like or .

Reduction: Reagents like or .

Substitution: Coupling reagents like and .

Major Products Formed

Oxidation: Formation of kynurenine from tryptophan.

Reduction: Formation of free thiols from disulfide bonds.

Substitution: Formation of modified peptides with different amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-Prolin-OH beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Das Peptid kann an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Zum Beispiel kann es Signalwege, die an Zellwachstum, -differenzierung oder -apoptose beteiligt sind, hemmen oder aktivieren. Der genaue Mechanismus hängt vom jeweiligen biologischen Kontext und den beteiligten Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of pGlu-Asn-Trp-Pro-His-Pro-Gln-Ile-Pro-Pro-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate signaling pathways involved in cell growth, differentiation, or apoptosis. The exact mechanism depends on the specific biological context and the target molecules involved.

Vergleich Mit ähnlichen Verbindungen

Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-Prolin-OH: kann mit anderen Peptiden mit ähnlichen Sequenzen oder Funktionen verglichen werden. Einige ähnliche Verbindungen umfassen:

Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-OH: Fehlt ein Prolinrest.

Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-Prolin-NH2: Hat eine Amidgruppe am C-Terminus anstelle einer Hydroxylgruppe.

Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-Prolin-OMe: Hat eine Methoxygruppe am C-Terminus anstelle einer Hydroxylgruppe.

Die Einzigartigkeit von Pyroglutaminsäure-Asparagin-Tryptophan-Prolin-Histidin-Prolin-Glutamin-Isoleucin-Prolin-Prolin-OH liegt in seiner spezifischen Sequenz und dem Vorhandensein mehrerer Prolinreste, die seine strukturelle Konformation und biologische Aktivität beeinflussen können.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.